molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1

Methyl 7-azaindole-3-glyoxylate

Cat. No.: B015997
CAS No.: 357263-49-1
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Azaindole Framework in Organic and Medicinal Chemistry

The azaindole framework, particularly the 7-azaindole (B17877) isomer, is a privileged structure in medicinal chemistry. nih.govpharmablock.com This designation stems from its repeated appearance in successful drug candidates and its ability to interact with a wide range of biological targets. The incorporation of a nitrogen atom into the indole (B1671886) ring can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and enhance its binding affinity to biological targets. researchgate.netlgcstandards.com

Azaindoles as Bioisosteres of Indole and Purine (B94841) Systems

Azaindoles, also known as pyrrolopyridines, are recognized as bioisosteres of both indole and purine systems. nih.govpharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form an azaindole can lead to significant improvements in a molecule's therapeutic profile. pharmablock.comresearchgate.net This strategic replacement can alter electronic distribution, hydrogen bonding capacity, and metabolic stability, which are critical factors in drug design. researchgate.net The structural similarity of azaindoles to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes them particularly valuable in the design of kinase inhibitors, as they can mimic ATP and bind to the enzyme's catalytic domain. pharmablock.com

Evolution of Azaindole Chemistry in Drug Discovery

The application of azaindoles in drug discovery has expanded significantly over the years, leading to the development of several marketed drugs and numerous clinical candidates. researchgate.net Initially explored as simple indole analogues, the 7-azaindole scaffold has proven to be a versatile core for developing inhibitors for a variety of protein targets, especially kinases. pharmablock.comresearchgate.net The evolution of synthetic methodologies has made a wide array of azaindole intermediates commercially available, which has accelerated the discovery and development of new therapeutic agents. pharmablock.com

Fragment-Based Drug Discovery (FBDD) has been a particularly fruitful strategy for identifying novel drugs containing the 7-azaindole scaffold. pharmablock.comresearchgate.net This approach involves screening small molecular fragments for weak binding to a biological target, followed by optimization of these fragments to create more potent leads. Marketed cancer drugs such as vemurafenib (B611658) (Zelboraf®) and venetoclax (B612062) (Venclexta®) both contain a 7-azaindole core and were developed using the FBDD strategy. pharmablock.com The 7-azaindole moiety is also present in investigational drugs for a range of other diseases, including influenza, autoimmune disorders, and HIV. nih.gov

Table 1: Physicochemical Properties of Indole and Isomeric Azaindoles

CompoundLogPtPSA (Ų)LogS
Indole2.1415.79-2.60
4-Azaindole1.1528.71-1.54
5-Azaindole1.1128.71-1.75
6-Azaindole1.1628.71-1.61
7-Azaindole0.8228.71-1.41
Data calculated using ChemDraw software 16.0. Source: researchgate.net

Methyl 7-Azaindole-3-glyoxylate as a Key Intermediate and Research Focus

Within the broader class of azaindole compounds, this compound has emerged as a significant building block in synthetic and medicinal chemistry. Its specific chemical structure makes it a valuable precursor for the synthesis of more complex and functionally diverse 7-azaindole derivatives.

Structural and Functional Importance within the Azaindole Class

This compound is an azaindole derivative that has been utilized as an intermediate in the synthesis of compounds targeting specific biological pathways. nih.gov For instance, it is a known precursor for the development of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists. nih.gov The CRTH2 receptor is involved in inflammatory responses, and its antagonists are investigated for the treatment of allergic diseases like asthma. The glyoxylate (B1226380) functional group at the 3-position of the 7-azaindole core provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships.

Table 2: Chemical Data for this compound

PropertyValue
Analyte Name This compound
Synonyms Methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate; Methyl (7-azaindol-3-yl)oxoacetate
CAS Number 357263-49-1
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
Appearance White to Off-White Solid
Source: nih.govnih.govrsc.org

Relevance in Synthetic Pathways to Advanced Azaindole Derivatives

The synthetic utility of this compound is highlighted by its role in the construction of complex heterocyclic systems. The α-oxoester moiety of this compound makes it a suitable reaction partner in various chemical transformations. For example, in reactions with 5-amino-1-substituted-1H-pyrrole-3-carbonitriles, related indole-3-glyoxylates have been shown to participate in cyclocondensation reactions to afford novel heteroannulated benzo[c] pharmablock.commdpi.comnaphthyridin-5(6H)-ones. uni-rostock.de This type of reaction demonstrates the potential of this compound to serve as a key intermediate in the synthesis of diverse and structurally complex scaffolds for drug discovery programs. The development of efficient synthetic routes to such advanced derivatives is crucial for accessing novel chemical space and identifying new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGPNHJNIRDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421746
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-49-1
Record name Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 7 Azaindole 3 Glyoxylate and Its Precursors

Direct Glyoxylation of 7-Azaindole (B17877) at the C-3 Position

Direct introduction of the glyoxylate (B1226380) moiety at the C-3 position of 7-azaindole is a common and efficient strategy. This approach leverages the inherent reactivity of the pyrrole (B145914) ring within the azaindole scaffold. However, the electron-deficient nature of the pyridine (B92270) ring can influence the reactivity of the C-3 position, necessitating specific reaction conditions. researchgate.net

Friedel-Crafts Acylation with Methyl Chlorooxoacetate.nih.govresearchgate.net

A prominent method for the C-3 glyoxylation of 7-azaindole is the Friedel-Crafts acylation. researchgate.netorganic-chemistry.org This electrophilic aromatic substitution reaction involves the use of an acylating agent, in this case, methyl chlorooxoacetate, in the presence of a Lewis acid catalyst. researchgate.netnih.govlibretexts.org

The choice of Lewis acid is critical for the success of the Friedel-Crafts acylation of 7-azaindole. Aluminum chloride (AlCl₃) has been demonstrated to be an effective catalyst for this transformation. researchgate.netnih.gov The Lewis acid activates the methyl chlorooxoacetate, generating a highly electrophilic acylium ion, which then attacks the electron-rich C-3 position of the 7-azaindole ring. organic-chemistry.org An excess of AlCl₃ is often required because it can form complexes with both the starting material and the product. nih.govorganic-chemistry.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. researchgate.netnih.gov

Table 1: Friedel-Crafts Acylation of Azaindoles

Acyl Chloride Lewis Acid Solvent Outcome Reference
Acetyl chloride AlCl₃ CH₂Cl₂ Successful C-3 acylation nih.gov
Benzoyl chloride AlCl₃ CH₂Cl₂ Successful C-3 acylation nih.gov
Methyl chlorooxoacetate AlCl₃ CH₂Cl₂ Successful C-3 glyoxylation researchgate.netnih.gov

Optimizing the reaction conditions is crucial for achieving high yields of methyl 7-azaindole-3-glyoxylate. Factors such as the stoichiometry of the Lewis acid, reaction temperature, and reaction time can significantly impact the outcome. Studies have shown that using an excess of aluminum chloride is generally beneficial for the acylation of various azaindoles. nih.gov The reaction of 7-azaindole with methyl oxalyl chloride in the presence of AlCl₃ in dichloromethane has been reported to provide the desired product in practical yields. researchgate.net

Deprotonation and Acylation Strategies.nih.gov

An alternative to the direct Friedel-Crafts acylation involves enhancing the nucleophilicity of the C-3 position of 7-azaindole through deprotonation. researchgate.net

The nucleophilicity of the C-3 position can be increased by deprotonating the N-H of the pyrrole ring. researchgate.net One reported method involves treating 7-azaindole with methylmagnesium iodide (MeMgI) to form the corresponding magnesium salt. The subsequent addition of zinc chloride (ZnCl₂) followed by reaction with methyl oxalyl chloride has been shown to yield this compound, albeit in modest yields (35%). researchgate.net While not as high-yielding as the optimized Friedel-Crafts method, this approach offers a viable alternative. researchgate.net

Alternative Synthetic Routes to 7-Azaindole Core Structures

Beyond the direct functionalization of a pre-existing 7-azaindole ring, various synthetic strategies exist for constructing the 7-azaindole core itself. These methods often provide access to substituted azaindoles that may not be readily available through direct functionalization.

Several established methods for indole (B1671886) synthesis have been adapted for the preparation of azaindoles, including the Fischer, Madelung, and Larock indole syntheses. acs.orgresearchgate.net More contemporary approaches frequently utilize transition metal-catalyzed cross-coupling reactions to construct the bicyclic framework. uni-rostock.denih.gov

For instance, palladium-catalyzed heteroannulation of internal alkynes with aminopyridines has been employed to build the 7-azaindole scaffold. uni-rostock.de Another strategy involves the Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes, followed by a cyclization step to form 2-substituted 7-azaindoles. organic-chemistry.org Rhodium-catalyzed synthesis from 2-aminopyridine (B139424) and internal alkynes, often assisted by a silver oxidant, also represents a powerful method for constructing the 7-azaindole core. kaist.ac.krnih.gov Additionally, domino reactions involving 2-fluoro-3-methylpyridine (B30981) and arylaldehydes can selectively produce 7-azaindoles or their reduced 7-azaindoline counterparts depending on the base used. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
7-Azaindole
Methyl chlorooxoacetate
Aluminum chloride
Dichloromethane
Acetyl chloride
Benzoyl chloride
Oxalyl chloride
Methylmagnesium iodide
Zinc chloride
2-amino-3-iodopyridine

Leimgruber-Batcho Reaction in Azaindole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and popular method for constructing indole rings, and its application has been extended to the synthesis of azaindoles. researchgate.netwikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the pyrrole ring of the indole or azaindole. wikipedia.orgorganic-chemistry.org

The synthesis commences with the reaction of an appropriate 2-nitro-3-methylpyridine derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene intermediate. wikipedia.orgpsu.edu These intermediates are characteristically intense red due to their extended conjugation. wikipedia.org The subsequent and final step is the reductive cyclization of this intermediate to yield the 7-azaindole. A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgorganic-chemistry.org

The Leimgruber-Batcho reaction offers the advantage of utilizing readily available starting materials and generally proceeds under mild conditions with high yields. wikipedia.org To enhance the efficiency of this reaction, microwave-assisted techniques have been developed, which significantly reduce reaction times and improve product purity, making it a valuable method for producing a range of indole and azaindole derivatives. psu.edunih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Azaindole Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively utilized for the formation of the 7-azaindole nucleus. atlanchimpharma.com These methods typically involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the pyrrole ring fused to the pyridine core. beilstein-journals.org

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds. In the context of 7-azaindole synthesis, it has been employed in a two-step sequence starting from chloroamino-N-heterocycles. organic-chemistry.orgnih.gov This approach involves an initial Suzuki-Miyaura coupling with a vinylboron derivative, such as (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to furnish the azaindole ring. organic-chemistry.orgnih.gov This method is advantageous as it can be performed without the need for protecting groups on the nitrogen atom. organic-chemistry.orgnih.gov

Researchers have optimized conditions for the Suzuki-Miyaura coupling of various halo-azaindoles with a range of boronic acids. acs.orgnih.gov For instance, the use of palladium precatalysts has enabled the efficient coupling of unprotected halo-7-azaindoles under mild conditions. nih.govmit.edu A one-pot, sequential Suzuki-Miyaura cross-coupling has also been developed for the synthesis of diaryl-7-azaindoles, demonstrating the reaction's tolerance to both electron-donating and withdrawing groups. acs.org

Table 1: Suzuki-Miyaura Coupling for 7-Azaindole Synthesis
Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineArylboronic acidPd2dba3 / SPhosCs2CO3Toluene (B28343)/Ethanol6067-93 acs.org
Chloroamino-N-heterocycle(2-Ethoxyvinyl)borolanePd(OAc)2 / SPhosK3PO4MeCN/H2ORefluxN/A organic-chemistry.orgnih.gov
Unprotected halo-7-azaindoleBoronic acidPalladium precatalyst P1K3PO4Dioxane/H2O60Good to Excellent nih.gov
Sonogashira Reactions in Azaindole Synthesis

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental method for forming C-C bonds and has been widely applied to the synthesis of the 7-azaindole scaffold. nih.govmdpi.com The typical strategy involves the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne. nih.govorganic-chemistry.org The resulting 2-amino-3-alkynylpyridine intermediate then undergoes cyclization to form the 7-azaindole ring. nih.govmdpi.comorganic-chemistry.org

The cyclization step can be promoted by a strong base or by copper catalysis, sometimes under microwave irradiation to improve efficiency. nih.govmdpi.com Various palladium catalysts, such as those with phosphine (B1218219) ligands, are used in conjunction with a copper(I) co-catalyst. nih.govwikipedia.org However, copper-free Sonogashira protocols have also been developed to prevent the undesired formation of alkyne homocoupling products. wikipedia.org One-pot procedures combining N-arylation, Sonogashira coupling, and cyclization have been reported, offering a streamlined approach to substituted 7-azaindoles. mdpi.com

Table 2: Sonogashira Reaction in 7-Azaindole Synthesis
Starting MaterialCoupling PartnerCatalyst SystemBase/ConditionsSolventTemperature (°C)Yield (%)Reference
2-Amino-3-iodopyridineVarious alkynesPd(PPh3)2Cl2 / CuIEt3N, then K-t-BuOK/18-crown-6 (B118740)Toluene65Excellent organic-chemistry.org
2-Amino-3-iodo-5-nitropyridineTMSAPd catalyst / CuIN/A, then CuI (microwave)THF/DMAN/AN/A nih.govmdpi.com
2-Arylamino-3-iodopyridinesTerminal acetylenesIron catalyst / CuIKOt-BuNMP130Good nih.gov

Cyclization Reactions for 7-Azaindole Ring Formation

The formation of the 7-azaindole ring system is critically dependent on a final cyclization step that constructs the five-membered pyrrole ring.

Intramolecular Cyclization of Acetylenic Free Amines

A notable method for forming the 7-azaindole ring involves the intramolecular cyclization of 2-amino-3-alkynylpyridines. organic-chemistry.org These precursors, typically synthesized via Sonogashira coupling, can be cyclized under various conditions. nih.govorganic-chemistry.org For instance, the use of potassium tert-butoxide in the presence of 18-crown-6 in toluene has been shown to be highly effective for the cyclization of these intermediates into 2-substituted 7-azaindoles in excellent yields. organic-chemistry.org This method is particularly advantageous as it is scalable and avoids the need for protecting groups. organic-chemistry.org

Alternatively, acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines provides another route to the 7-azaindole core. nih.govnih.gov A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been successfully used to promote this transformation, yielding a variety of 7-azaindoles. nih.gov

Modified Mannich Reactions for Azaindole Functionalization

While the previous sections focused on the synthesis of the 7-azaindole precursor, functionalization at the C-3 position is required to obtain the target compound. The Friedel-Crafts acylation is a direct method for this. An effective procedure for the C-3 acylation of azaindoles involves using an excess of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as dichloromethane (CH₂Cl₂), followed by the addition of an acyl chloride at room temperature. acs.org Specifically, to synthesize this compound, methyl oxalyl chloride is used as the acylating agent. acs.org This method has been successfully applied to various azaindole systems. acs.org

Other reactions can also be used to functionalize the C-3 position. Although not directly yielding the glyoxylate, modified Mannich reactions represent a class of reactions for introducing substituents at the C-3 position of the indole nucleus. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a classic method for formylating electron-rich aromatic and heterocyclic compounds, including indoles and azaindoles, at the C-3 position. nih.govresearchgate.netwikipedia.orgresearchgate.net This provides a 3-formyl-7-azaindole, which can be a precursor for further elaboration to the desired glyoxylate.

Table 3: C-3 Acylation of 7-Azaindole
SubstrateReagentCatalyst/ConditionsSolventTemperatureYield (%)Reference
7-AzaindoleMethyl oxalyl chlorideAlCl3 (excess)CH2Cl2Room Temp.Good acs.org
7-AzaindoleAcetyl chlorideAlCl3 (excess)CH2Cl2Room Temp.Good acs.org
7-AzaindoleBenzoyl chlorideAlCl3 (excess)CH2Cl2Room Temp.Good acs.org

Synthesis of Specific Precursors and Related Azaindole Derivatives

The construction of the 7-azaindole framework and its subsequent functionalization to yield precursors for this compound involves diverse synthetic strategies. These methods often begin with appropriately substituted pyridine or pyrrole building blocks. uni-rostock.de

Preparation of Substituted 7-Azaindole Analogs

A variety of methods have been developed for the synthesis of substituted 7-azaindole analogs, often focusing on creating the bicyclic ring system from simpler starting materials.

One notable approach involves a two-step procedure starting from 2-amino-3-iodopyridine. organic-chemistry.org This method utilizes a palladium-catalyzed Sonogashira coupling with various alkynes, followed by a cyclization step to form the 2-substituted 7-azaindole core. organic-chemistry.org This strategy has proven effective for a range of alkyl, aryl, and cycloalkyl substituents. organic-chemistry.org

Another versatile method starts from 2-amino-3-picoline, which undergoes acylation with acetic anhydride to form 2-acetamido-3-methylpyridine. This intermediate is then cyclized using sodium amide in N-methylaniline to produce 2-methyl-7-azaindole. google.com This method is advantageous due to readily available starting materials and high yields. google.com

Furthermore, domino reactions of 2-fluoro-3-methylpyridine with arylaldehydes provide a selective route to either 7-azaindoles or 7-azaindolines, with the outcome controlled by the choice of alkali-metal amide base. rsc.org Specifically, KN(SiMe3)2 favors the formation of 7-azaindoles. rsc.org

The table below summarizes key aspects of these synthetic methods.

Starting MaterialKey ReagentsProductKey Features
2-Amino-3-iodopyridinePd catalyst, various alkynes, 18-crown-6, KOtBu2-Substituted 7-azaindolesHigh yields, scalable, avoids protecting groups. organic-chemistry.org
2-Amino-3-picolineAcetic anhydride, sodium amide, N-methylaniline2-Methyl-7-azaindoleHigh purity, suitable for industrial production. google.com
2-Fluoro-3-methylpyridineArylaldehydes, KN(SiMe3)27-AzaindolesOne-pot synthesis, chemoselective. rsc.org

Incorporation of Protecting Groups in Azaindole Synthesis

In many synthetic routes towards functionalized 7-azaindoles, the use of protecting groups for the nitrogen atom of the pyrrole ring is a crucial step to control reactivity and achieve desired regioselectivity.

The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group. For instance, N-Boc protected 7-azaindolines can be synthesized and subsequently dehydrated to yield N-unprotected 7-azaindoles. acs.org However, in some one-pot methods, the N-Boc group can be cleaved during the reaction sequence. acs.org

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been identified as a particularly effective protecting group that also serves to activate the 4-position of the 7-azaindole ring for nucleophilic aromatic substitution. thieme-connect.com This dual role allows for the synthesis of 3,4-disubstituted 7-azaindoles under mild conditions. thieme-connect.com

Other protecting groups that have been utilized in azaindole synthesis include the acetyl (Ac) group and various sulfonyl groups. acs.orggoogle.com The choice of protecting group often depends on the specific reaction conditions and the desired final product. For example, N-acetyl protected 7-azaindolines can be converted to the corresponding N-acetyl protected 7-azaindoles upon dehydration. acs.org

The following table outlines common protecting groups and their applications in 7-azaindole synthesis.

Protecting GroupAbbreviationKey Features and Applications
tert-ButoxycarbonylBocCommonly used for nitrogen protection; can be removed under acidic conditions. acs.org
2-(Trimethylsilyl)ethoxymethylSEMActs as both a protecting and activating group, facilitating nucleophilic substitution at the 4-position. thieme-connect.com
AcetylAcStable under various conditions; can be removed by hydrolysis. acs.org

Purification and Characterization Techniques for Synthetic Intermediates and Products

The purification and characterization of synthetic intermediates and the final product, this compound, are essential to ensure purity and confirm the chemical structure.

Following synthesis, crude products are typically purified using standard laboratory techniques. Column chromatography is a widely used method for separating the desired compound from unreacted starting materials and byproducts. Recrystallization is another common technique to obtain highly pure solid compounds.

A combination of spectroscopic methods is employed for the structural characterization of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the structure of the 7-azaindole core and its substituents. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as C=O (carbonyl) and N-H bonds, which are characteristic features of this compound and its precursors.

Melting Point (mp): For solid compounds, the melting point is a key physical property that indicates purity. A sharp melting point range is characteristic of a pure substance.

For example, the synthesis of 2-methyl-7-azaindole from 2-amino-3-picoline involves monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. google.com The final product's purity is also confirmed to be high (≥99.5%). google.com

The characterization data for the target compound, this compound, includes its molecular formula (C₁₀H₈N₂O₃) and its IUPAC name, methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. lgcstandards.com

Chemical Reactivity and Derivatization Strategies of Methyl 7 Azaindole 3 Glyoxylate

Transformations of the Glyoxylate (B1226380) Ester Moiety

The glyoxylate ester at the C-3 position is a key handle for introducing a variety of functional groups. Its reactivity is centered around the two adjacent carbonyl groups, making it susceptible to nucleophilic attack and hydrolysis.

The conversion of the methyl ester of the glyoxylate moiety into an amide is a crucial transformation for generating derivatives with altered pharmacological properties. One effective method for achieving this is through a multi-component reaction. A three-component Friedel-Crafts type reaction involving an indole (B1671886), an amine, and ethyl glyoxylate can proceed under solvent-free and catalyst-free conditions to produce (3-indolyl)glycine derivatives. researchgate.net This approach offers a green and efficient route to amidation.

While direct amidation of methyl indol-3-glyoxylate with amines is a common strategy, the reaction can also be achieved through a tandem process. For instance, a three-component reaction of an indole, glyoxylic acid, and a primary aliphatic amine in water at ambient temperature can afford indol-3-yl-glycine derivatives in nearly quantitative yields. researchgate.net This highlights the feasibility of forming the amide bond directly from the corresponding acid.

A general protocol for the direct amidation of Methyl 7-azaindole-3-glyoxylate would involve reacting the ester with a primary or secondary amine. This reaction is typically facilitated by heating and can sometimes be accelerated by the use of Lewis acids or by converting the amine to a more nucleophilic species.

Table 1: Examples of Amidation Reactions on Indole-3-glyoxylate Systems

ReactantsCatalyst/SolventProductYieldReference
Indole, Ethyl Glyoxylate, AmineNone (Solvent-free)Alkyl (3-indolyl)glycinate61-93% researchgate.net
Indole, Glyoxylic Acid, Primary AmineWaterIndol-3-yl-glycine~Quantitative researchgate.net

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 7-azaindole-3-glyoxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. Subsequent acidification then yields the desired carboxylic acid. This carboxylic acid derivative serves as a valuable intermediate for further modifications, such as the formation of more complex amides via peptide coupling reactions.

While specific literature on the hydrolysis of this compound is not abundant, the hydrolysis of similar indole ester derivatives is a well-established and routine procedure in organic synthesis. For example, the hydrolysis of N-acyl indole alkanoate methyl esters is effectively carried out using trimethyltin (B158744) hydroxide. nih.gov

Functionalization at the Azaindole Ring System

The 7-azaindole (B17877) scaffold itself offers multiple sites for functionalization, allowing for the modulation of the molecule's electronic and steric properties. The presence of the electron-donating pyrrole (B145914) ring and the electron-withdrawing pyridine (B92270) ring creates a unique reactivity profile.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com For example, nitration of N-oxide-6-methyl-7-azaindole results in a mixture of 3- and 4-nitro derivatives, demonstrating that the pyridine ring is susceptible to electrophilic attack. researchgate.net The regioselectivity of these reactions can be highly dependent on the reaction conditions and the specific directing effects of the substituents already present on the ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the pyridine portion of the 7-azaindole ring. bris.ac.uk This reaction requires a leaving group, typically a halide, and an electron-deficient aromatic ring. researchgate.netrsc.org The pyridine ring in 7-azaindole is inherently electron-deficient and is therefore activated for SNAr, especially at the C-4 and C-6 positions. youtube.com

The reaction of 2-chloropyridines with various nucleophiles, such as amines, serves as a good model for the reactivity of halo-7-azaindoles. youtube.comthieme-connect.com These reactions can be performed under thermal conditions, sometimes in the presence of a catalyst, or accelerated using microwave irradiation or flow reactors to overcome the activation barrier, particularly for unactivated substrates. thieme-connect.comresearchgate.net The reaction proceeds through a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nature of the pyridine nitrogen. researchgate.net The hydrolysis of 2-chloropyridine (B119429) to 2-hydroxypyridine (B17775) is another viable example of nucleophilic substitution on the pyridine ring. acs.org

Table 2: Representative Nucleophilic Aromatic Substitution on Pyridine Systems

SubstrateNucleophileConditionsProductReference
2-ChloropyridinePiperidine (B6355638)100 °C, 2 days (sealed tube)2-Piperidinylpyridine thieme-connect.com
2-ChloropyridineVarious aminesNMP, 300 °C (Flow reactor)2-Aminopyridines thieme-connect.com
2-ChloropyridineWater/AcidHeat2-Hydroxypyridine acs.org

Palladium-Mediated Functionalization at C-2, C-3, C-4, C-5, and C-6 Positions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including 7-azaindoles. rsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions around the ring with high selectivity.

C-2 Functionalization: While the C-3 position is the most electronically favored for substitution, palladium-catalyzed C-H arylation can be directed specifically to the C-2 position of 7-azaindoles under controlled conditions. rsc.org

C-3 Functionalization: The C-3 position can be functionalized via palladium catalysis, often starting from a 3-halo-7-azaindole derivative. For example, Suzuki reactions can be employed to introduce aryl or heteroaryl groups at this position. nih.gov

C-4, C-5, and C-6 Functionalization: The pyridine ring positions can also be targeted. Starting with a halo-substituted 7-azaindole, such as 5-bromo-7-azaindole, palladium-catalyzed reactions like the Suzuki coupling can be used to install various substituents. nih.gov These reactions demonstrate the ability to selectively functionalize the carbocyclic-facing side of the pyridine ring.

Dual Functionalization: Advanced palladium-catalyzed methods allow for the sequential or dual C-H functionalization of multiple sites on the indole nucleus, such as the C-2 and C-3 positions, leading to complex, poly-substituted structures. bris.ac.uknih.gov

These palladium-mediated strategies provide a powerful and flexible approach to creating a wide array of derivatives from a common 7-azaindole core, which is essential for structure-activity relationship (SAR) studies in drug development. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The 7-azaindole scaffold is a privileged structure in drug discovery, and its functionalization through metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a diverse range of derivatives. While the pyridine nitrogen can sometimes complicate these reactions by coordinating to the metal catalyst, various strategies have been developed to overcome this challenge. nih.govrsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. This reaction is widely used for the arylation and vinylation of heterocyclic systems, including 7-azaindoles. nih.govrsc.org For instance, the C3 and C6 positions of the 7-azaindole core can be selectively functionalized. A one-pot, sequential Suzuki-Miyaura cross-coupling has been developed for the synthesis of 3,6-diaryl-7-azaindoles, starting from a 3-iodo-6-chloro-7-azaindole precursor. nih.gov This methodology demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid, leading to high yields of the desired products. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling on the 7-Azaindole Scaffold

Starting Material Coupling Partner Catalyst/Ligand Product Yield (%) Reference
3-Iodo-6-chloro-N-methyl-7-azaindole p-Tolylboronic acid Pd(dppf)Cl₂ 3-(p-Tolyl)-6-chloro-N-methyl-7-azaindole 93 nih.gov
3-Iodo-6-chloro-N-methyl-7-azaindole p-Methoxyphenylboronic acid Pd(dppf)Cl₂ 3-(p-Methoxyphenyl)-6-chloro-N-methyl-7-azaindole 93 nih.gov
3-Iodo-6-chloro-N-methyl-7-azaindole p-Fluorophenylboronic acid Pd(dppf)Cl₂ 3-(p-Fluorophenyl)-6-chloro-N-methyl-7-azaindole 79 nih.gov
3-Iodo-6-chloro-N-methyl-7-azaindole 3,5-Bis(trifluoromethyl)phenylboronic acid Pd(dppf)Cl₂ 3-(3,5-Bis(trifluoromethyl)phenyl)-6-chloro-N-methyl-7-azaindole 67 nih.gov

Stille Coupling:

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org This reaction is also a valuable tool for the functionalization of the 7-azaindole nucleus. nih.gov The organostannanes are generally stable to air and moisture, making them convenient reagents. wikipedia.org The mechanism of the Stille reaction is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

While specific examples detailing the Stille coupling directly on this compound are less common in readily available literature, the reaction is broadly applicable to the 7-azaindole scaffold. For instance, a 6-trifloxy-7-azaindole derivative can undergo various cross-coupling reactions, including Stille coupling, to introduce diversity at the C6 position. nih.gov

Generation of Libraries of this compound Derivatives

The synthesis of chemical libraries based on a common scaffold is a fundamental strategy in drug discovery to systematically explore the chemical space around a lead compound. This compound is an excellent starting point for such endeavors due to its inherent reactivity and the biological significance of the 7-azaindole core. rsc.orgnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features required for potency and selectivity. For the 7-azaindole scaffold, the N1, C3, and C5 positions are often key sites for modification. nih.gov

Starting with this compound, the glyoxylate group at the C3 position offers a reactive handle for a variety of transformations. For instance, it can be converted to amides, esters, or other functional groups to probe interactions with biological targets. The N1 position of the pyrrole ring can be alkylated or arylated to explore the impact of substituents on activity. Furthermore, if the pyridine ring of the starting material is halogenated, cross-coupling reactions can be employed to introduce a wide range of substituents at various positions.

A review of anticancer 7-azaindole derivatives highlights that disubstitution is a common strategy, with alkyl, aryl carboxamide, and heterocyclic groups being particularly successful substitutions. nih.gov For example, a series of 7-azaindole derivatives were designed and synthesized as multi-targeted kinase inhibitors, where modifications were made to improve their activity on various oncogenic kinases. nih.gov

Table 2: Potential Strategic Modifications of this compound for SAR Studies

Position of Modification Type of Modification Rationale for SAR
C3 (from glyoxylate) Amide formation with various amines Explore hydrogen bonding and steric interactions
C3 (from glyoxylate) Reduction to alcohol, followed by etherification Introduce conformational flexibility and varied lipophilicity
N1 Alkylation/Arylation Modulate electronic properties and steric bulk
C4, C5, C6 (if pre-functionalized) Suzuki or Stille coupling Introduce diverse aryl or heteroaryl groups

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds. scispace.com Solution-phase combinatorial synthesis is a particularly effective approach for generating libraries of heterocyclic compounds like 7-azaindole derivatives.

A general strategy for the combinatorial synthesis of a library of 7-azaindole-3-carboxamides starting from this compound would involve a two-step process. First, the methyl ester of the glyoxylate could be hydrolyzed to the corresponding carboxylic acid. This acid could then be coupled with a diverse library of amines using standard peptide coupling reagents in a parallel synthesis format. This approach allows for the generation of hundreds or even thousands of distinct amide derivatives in a short period.

For example, a similar approach was used to synthesize over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. scispace.com This involved the parallel acylation of a common core with a large set of amines, demonstrating the power of combinatorial chemistry in generating extensive libraries for biological screening. scispace.com

Mechanistic Investigations in Azaindole Chemistry

Reaction Mechanism Studies for Glyoxylation Reactions

The introduction of a glyoxylate (B1226380) group at the C3 position of 7-azaindole (B17877) is a key transformation. While direct mechanistic studies on the glyoxylation of 7-azaindole are not extensively reported, the mechanism can be inferred from related, well-documented C-H functionalization and acylation reactions. nih.govresearchgate.net The reaction likely proceeds through an electrophilic substitution mechanism, where the pyrrole (B145914) ring of the 7-azaindole acts as the nucleophile.

The initial step involves the activation of the glyoxylating agent, typically methyl chlorooxoacetate or a related electrophile, by a Lewis acid. This enhances the electrophilicity of the carbonyl carbon. The electron-rich C3 position of the 7-azaindole then attacks the activated electrophile, forming a sigma complex intermediate. Subsequent deprotonation at the C3 position restores the aromaticity of the pyrrole ring and yields the final product, Methyl 7-azaindole-3-glyoxylate. The regioselectivity for the C3 position is driven by the inherent electronic properties of the 7-azaindole ring system.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry have become indispensable tools for investigating the intricate details of reaction mechanisms in azaindole chemistry. mdpi.com These methods provide insights into reaction pathways, transition state structures, and the energetics of various steps, which are often difficult to determine experimentally.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) simulations have been widely employed to study the structure, stability, and reactivity of azaindole derivatives and their metal complexes. mdpi.comnih.gov In the context of glyoxylation, DFT calculations can be used to model the interaction between the 7-azaindole substrate, the glyoxylating agent, and the catalyst. These simulations help in understanding the electronic effects of the pyridine (B92270) nitrogen on the reactivity of the pyrrole ring and in predicting the most favorable site for electrophilic attack.

For instance, DFT studies on related systems have shown that the coordination of a Lewis acid to the pyridine nitrogen can modulate the electron density of the azaindole ring, thereby influencing the reaction rate and regioselectivity. nih.gov Furthermore, DFT calculations are crucial in analyzing vibrational spectra (IR and Raman) to confirm the structures of reactants, intermediates, and products. nih.gov

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states are fundamental to understanding reaction mechanisms. researchgate.net For the glyoxylation of 7-azaindole, computational modeling can map out the entire reaction coordinate, identifying the energy barriers associated with each step. This includes the initial complexation of the reactants, the formation of the key C-C bond, and the final product release.

In transition metal-catalyzed reactions involving azaindoles, such as those employing rhodium, DFT has been used to elucidate complex catalytic cycles. nih.gov These studies have detailed steps like C-H activation, migratory insertion, and reductive elimination, providing a comprehensive picture of the reaction mechanism. researchgate.netnih.gov For example, in Rh(III)-catalyzed syntheses of 7-azaindoles, the concerted metalation-deprotonation (CMD) step is often identified as a key energy barrier. nih.gov Similar computational approaches can be applied to model the transition states in the glyoxylation reaction, providing valuable information on the geometry and energy of these fleeting species.

Role of Catalysts and Reagents in Azaindole Syntheses

The choice of catalysts and reagents is paramount in controlling the outcome of azaindole functionalization reactions. Both Lewis acids and transition metals play significant roles in activating the substrates and facilitating the desired transformations.

Lewis Acid Catalysis

Lewis acids are frequently used to promote electrophilic substitution reactions on the 7-azaindole ring. In the context of glyoxylation, a Lewis acid can coordinate to the carbonyl oxygen of the glyoxylating agent, thereby increasing its electrophilicity and accelerating the rate of reaction.

Furthermore, in reactions involving the synthesis of the 7-azaindole core itself, Lewis acids like silver carbonate (Ag₂CO₃) have been strategically employed. nih.gov The silver ion can coordinate to the nitrogen atom of the pyridine ring, which is considered a Lewis base. nih.gov This coordination facilitates the annulation process in rhodium-catalyzed syntheses. nih.gov A similar principle can be applied to the functionalization of the pre-formed 7-azaindole, where Lewis acid coordination to the pyridine nitrogen can influence the electronic properties of the pyrrole ring.

A study on the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) highlights the role of strong acids in promoting cyclization. nih.gov

Transition Metal Catalysis (e.g., Rh(III), Pd(0))

Transition metal catalysis has revolutionized the synthesis and functionalization of azaindoles, offering powerful methods for C-H activation and cross-coupling reactions. mdpi.comrsc.org

Rhodium(III) Catalysis: Rhodium(III) catalysts are particularly effective for the C-H functionalization of azaindoles. nih.govresearchgate.net In these reactions, the 7-azaindole often acts as a directing group, facilitating the activation of a specific C-H bond. researchgate.net The general mechanism involves the formation of a rhodacycle intermediate through C-H activation, followed by coupling with an external reagent. nih.gov While direct glyoxylation using this method is not extensively documented, the principles of Rh(III)-catalyzed C-H activation are applicable. For instance, Rh(III)-catalyzed coupling of 7-azaindoles with alkenes and alkynes proceeds through such a mechanism. nih.govacs.org DFT studies have shown that in Rh(III)-catalyzed 7-azaindole synthesis, an external oxidant like a silver salt can promote the reactivity of the rhodium catalyst. nih.govresearchgate.net

Palladium(0) Catalysis: Palladium(0) catalysts are widely used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, for the functionalization of halogenated azaindoles. nih.govmdpi.com For example, 3-iodo-7-azaindole can be coupled with various partners using a Pd(0) catalyst. mdpi.com The synthesis of 2-substituted 7-azaindole derivatives has been efficiently achieved through a palladium-catalyzed Sonogashira coupling followed by a C-N cyclization. organic-chemistry.org While not a direct glyoxylation of the 7-azaindole core, these methods demonstrate the utility of palladium catalysis in constructing functionalized azaindole systems.

Impact of Counterions on Chemoselectivity

In the realm of azaindole chemistry, the selective synthesis of specific isomers and related heterocyclic structures is a significant challenge. Mechanistic investigations have revealed that the choice of counterion in alkali-amide bases can exert profound control over the reaction pathways, dictating the chemoselectivity of the transformation. This is particularly evident in the domino reactions of 2-fluoro-3-methylpyridine (B30981) with aldehydes, which can be steered towards the formation of either 7-azaindoles or their reduced counterparts, 7-azaindolines, by simply altering the alkali metal counterion. rsc.orgrsc.org

Research into the one-pot synthesis of 2-substituted 7-azaindoles and 7-azaindolines has demonstrated a remarkable dependence on the nature of the alkali-amide base employed. rsc.orgrsc.org Specifically, the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde can yield either the 7-azaindole or the 7-azaindoline, and the outcome is contingent on the counterion of the hexamethyldisilazide (N(SiMe3)2) base. rsc.orgrsc.org

When potassium hexamethyldisilazide (KN(SiMe3)2) is used, the reaction predominantly yields the 7-azaindole. rsc.org In a representative reaction, the use of KN(SiMe3)2 resulted in the formation of the 7-azaindole as the major product. rsc.org Conversely, when lithium hexamethyldisilazide (LiN(SiMe3)2) is employed as the base, the reaction pathway shifts dramatically to exclusively afford the 7-azaindoline. rsc.org The use of sodium hexamethyldisilazide (NaN(SiMe3)2), however, was found to be ineffective in promoting the reaction. rsc.org

This counterion-dependent chemoselectivity highlights the intricate role of the metal cation in the reaction mechanism. It is postulated that the different coordination properties of the lithium and potassium ions influence the stability and reactivity of key intermediates in the domino reaction sequence, thereby directing the final product outcome. The ability to selectively synthesize either the aromatic 7-azaindole or the saturated 7-azaindoline scaffold by merely selecting the appropriate counterion offers a powerful tool for synthetic chemists, providing access to distinct molecular frameworks from common starting materials. rsc.orgrsc.org While these studies have primarily focused on the synthesis of 2-substituted derivatives, the underlying principles of counterion influence on chemoselectivity are expected to be applicable to the synthesis of other substituted azaindoles, including those with functional groups at the 3-position, such as this compound.

The detailed research findings on the impact of counterions on the reaction of 2-fluoro-3-picoline with benzaldehyde (B42025) are summarized in the table below.

BaseProduct(s)Assay Yield (%)Isolated Yield (%)
KN(SiMe3)27-Azaindole56-
7-Azaindoline18-
NaN(SiMe3)2No reaction--
LiN(SiMe3)27-Azaindoline-56

Applications of Methyl 7 Azaindole 3 Glyoxylate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of methyl 7-azaindole-3-glyoxylate makes it an exceptional starting material for the synthesis of intricate heterocyclic frameworks. The dual functionality of the azaindole nucleus and the C3-glyoxylate moiety provides multiple reaction sites for annulation and functionalization, enabling the construction of polycyclic systems that are often difficult to access through other synthetic routes.

Synthesis of Fused Azaindole Derivatives (e.g., Azaindolocarbazoles)

One of the notable applications of this compound and its ethyl ester analogue is in the synthesis of fused azaindole systems, such as azaindolocarbazoles. These compounds are analogues of indolocarbazoles, a class of alkaloids known for their wide range of biological activities, including antitumor properties. The synthesis of azaindolocarbazoles can be achieved through a condensation reaction between ethyl 7-azaindole-3-glyoxylate and various acetamides. wikipedia.org This transformation highlights the utility of the glyoxylate (B1226380) functionality in facilitating cyclization reactions to build complex, fused aromatic systems. The resulting azaindolocarbazole core can serve as a scaffold for further chemical modifications to develop novel therapeutic agents. wikipedia.org

Construction of Bioactive Scaffolds

The 7-azaindole (B17877) motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets with high affinity. libretexts.org Consequently, this compound is an excellent starting point for constructing a variety of bioactive scaffolds. Its derivatives have been explored for a wide range of therapeutic applications, from kinase inhibitors for cancer therapy to agents targeting neurodegenerative diseases. libretexts.org For instance, 3,5-disubstituted-7-azaindoles have been optimized for the treatment of Human African Trypanosomiasis, demonstrating the importance of this scaffold in addressing neglected diseases. nih.gov The ability to readily modify both the azaindole core and the C3-substituent derived from the glyoxylate group allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. libretexts.orgnih.gov

Precursor for Pharmacologically Relevant Compounds

The conversion of the glyoxylate ester of this compound into other functional groups, particularly amides, is a cornerstone of its utility in pharmaceutical synthesis. This transformation opens the door to a vast chemical space of compounds with significant therapeutic potential.

Synthesis of Azaindole-Piperazine Diamide Derivatives

While specific literature examples detailing the synthesis of azaindole-piperazine diamides directly from this compound are not prevalent, the pathway is synthetically straightforward based on established amidation chemistry. This transformation would typically proceed in a two-step sequence. First, a monosubstituted piperazine (B1678402) would react with two equivalents of this compound. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of the glyoxylate's ester group. This would likely be carried out in the presence of a suitable solvent and may be heated to drive the reaction to completion, forming a symmetrical diamide. Alternatively, a stepwise approach can be envisioned where piperazine is first mono-acylated with one equivalent of this compound, followed by a second acylation with a different acylating agent to produce an unsymmetrical diamide. This modular approach allows for the introduction of diverse substituents on the piperazine core, enabling the fine-tuning of the molecule's pharmacological properties. Piperazine-containing compounds are of significant interest in drug discovery due to their frequent occurrence in approved drugs and their ability to improve physicochemical properties such as solubility and oral bioavailability. nih.gov

Development of Indole-3-glyoxylamide (B122210) Based Compounds

A significant area of research has been the development of indole-3-glyoxylamide and azaindole-3-glyoxylamide derivatives as potent therapeutic agents, particularly as tubulin polymerization inhibitors for cancer treatment. researchgate.netmasterorganicchemistry.com In these syntheses, the this compound scaffold is a key intermediate. It is typically prepared via a Friedel-Crafts reaction between 7-azaindole and methyl chlorooxoacetate. researchgate.net The resulting methyl glyoxylate is then readily converted into a diverse library of glyoxylamides through direct amidation with various primary or secondary amines. researchgate.net This reaction is often catalyzed by a non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net The indole-3-glyoxylamide scaffold has been identified as a privileged structure in medicinal chemistry, and the introduction of the 7-azaindole core can enhance the pharmacological profile of these compounds. nih.gov

Table 1: Synthesis of Indole-3-glyoxylamide Derivatives

Starting Material Reagents Product Type Biological Activity Reference(s)
Indole (B1671886)/Azaindole 1. AlCl₃, Methyl chlorooxoacetate; 2. Amine, TBD Indole-3-glyoxylamide Tubulin Polymerization Inhibitor researchgate.net

Formation of Novel C-C and C-N Bonds

The reactivity of the dicarbonyl system in this compound provides a platform for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through a variety of classical and modern organic reactions.

The condensation of the glyoxylate with nucleophiles is a primary strategy for bond formation. As mentioned, reaction with acetamides leads to azaindolocarbazoles, a process involving sequential C-N and C-C bond formations through condensation and cyclization. wikipedia.org Similarly, direct amidation with amines to form glyoxylamides is a robust method for creating a C-N bond. researchgate.net

Beyond these, the ketone carbonyl group of the glyoxylate is a handle for further C-C bond formation. For example, the Wittig reaction offers a pathway to convert the ketone into an alkene. libretexts.orgnih.govmasterorganicchemistry.com This reaction involves treating this compound with a phosphorus ylide, which would replace the carbonyl oxygen with a carbon-based substituent, thus elongating the carbon chain and introducing a double bond. This creates a new class of vinyl-substituted azaindole derivatives.

Multicomponent reactions (MCRs) represent another advanced strategy for rapidly building molecular complexity and forming multiple bonds in a single step. The ketone functionality of this compound makes it a potential substrate for reactions like the Passerini and Ugi reactions . wikipedia.orgnih.govrsc.org

In a Passerini three-component reaction , an aldehyde or ketone, a carboxylic acid, and an isocyanide combine to form an α-acyloxy carboxamide. wikipedia.org Using this compound as the ketone component would lead to the formation of a complex molecule with a new C-C bond and an α-acyloxy amide functionality at the C3 position.

The Ugi four-component reaction is even more powerful, combining a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govrsc.org This would allow for the introduction of four different points of diversity around the newly formed stereocenter, creating a C-N and a C-C bond simultaneously.

These reactions showcase the potential of this compound as a versatile substrate for generating highly functionalized and structurally diverse azaindole derivatives through novel bond-forming strategies.

Table 2: Potential C-C and C-N Bond Forming Reactions

Reaction Type Reactants with this compound Key Bonds Formed Product Class Reference(s)
Wittig Reaction Phosphorus Ylide C=C 3-Vinyl-7-azaindole derivative libretexts.orgnih.govmasterorganicchemistry.com
Passerini Reaction Carboxylic Acid, Isocyanide C-C, C-N (amide) α-Acyloxy Carboxamide wikipedia.org

Role in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in medicinal chemistry for the identification of high-quality lead compounds. researchgate.netnih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments" (typically <300 Da), that bind weakly to a biological target. nih.gov Through the use of sensitive biophysical techniques and structural biology, these initial fragment hits are then optimized and elaborated into more potent, drug-like molecules. nih.govnih.gov Within this strategy, certain chemical scaffolds have been identified as "privileged fragments" due to their favorable properties and recurring presence in successful drug campaigns. nih.govbenthamdirect.com The 7-azaindole core, the foundational structure of this compound, is a prominent member of this class. nih.goveurekaselect.com

The 7-azaindole moiety is particularly valued in FBDD for its role as a bioisostere of indole and purine (B94841) systems, offering unique advantages in modulating properties like solubility and lipophilicity while providing key interaction points for target binding. nih.gov Its structure is a cornerstone in the design of numerous kinase inhibitors, a major class of therapeutic agents. nih.gov The nitrogen atom at the 7-position and the pyrrolic nitrogen (N-1) of the 7-azaindole ring system are crucial for forming hydrogen bond interactions with the hinge region of the ATP-binding site in many protein kinases. nih.gov This predictable and highly favorable binding mode makes the 7-azaindole scaffold an excellent starting point for building potent and selective inhibitors.

This compound represents an ideal starting fragment for FBDD campaigns targeting kinases and other ATP-dependent enzymes. The 7-azaindole core serves as the "anchor" that directs the molecule to the ATP binding site and establishes the critical hinge-binding interactions. The methyl glyoxylate group at the C-3 position is not merely a passive substituent; it is a versatile chemical handle that points towards the solvent-exposed region of the binding pocket. This functional group is ripe for chemical modification, providing a direct route for the "fragment growing" or "fragment linking" stages of FBDD. Chemists can leverage the reactivity of the glyoxylate's ketone and ester functionalities to systematically build out the molecule, adding new substituents to probe for additional interactions with the target protein and thereby enhance binding affinity and selectivity.

Detailed Research Findings

The success of the 7-azaindole fragment in FBDD is not theoretical but is substantiated by the development of several approved drugs. nih.gov For instance, the kinase inhibitors Pexidartinib (PLX3397) and Vemurafenib (B611658) were both developed starting from the 7-azaindole fragment. researchgate.netnih.gov These examples underscore the value of the 7-azaindole core in providing a robust foundation for fragment evolution into a potent clinical candidate.

In a typical FBDD workflow involving a fragment like this compound, researchers would first screen it as part of a fragment library against a target of interest, for example, a specific protein kinase implicated in cancer. nih.gov Upon confirmation of binding, often through X-ray crystallography, the precise orientation of the 7-azaindole core within the ATP-binding site would be revealed, confirming the key hydrogen bonds to the kinase hinge region.

The subsequent optimization phase would focus on the methyl glyoxylate handle. Synthetic chemists would generate a library of derivatives by:

Amidation: Reacting the ester with various amines to introduce new R-groups, exploring different sizes, charges, and hydrogen-bonding capabilities.

Reduction and further functionalization: Reducing the ketone to a hydroxyl group, which can serve as a new hydrogen bond donor or be further modified.

Condensation reactions: Utilizing the ketone for reactions that build larger, more complex heterocyclic systems.

Each new analog would be tested for its binding affinity (e.g., IC₅₀ or Kᵢ), and the structure-activity relationships (SAR) would guide the design of the next generation of compounds. This iterative process of chemical modification and biological testing allows for the systematic "growth" of the initial fragment hit into a highly potent and selective lead compound. nih.gov For example, research into c-Met kinase inhibitors has led to the synthesis of potent 7-azaindole derivatives, with some analogs showing IC₅₀ values in the nanomolar range. nih.gov

The table below illustrates examples of drugs that originated from the 7-azaindole fragment, highlighting the journey from a simple core scaffold to a complex, approved therapeutic agent.

Table 1: Drugs Developed from the 7-Azaindole Fragment This interactive table provides examples of approved drugs that originated from the 7-azaindole fragment, demonstrating its significance in FBDD.

Drug NameInitial FragmentTarget Kinase(s)Therapeutic Area
Vemurafenib7-AzaindoleBRAF V600EMelanoma
Pexidartinib7-AzaindoleCSF1RTenosynovial Giant Cell Tumor
Erdafitinib7-AzaindoleFGFRUrothelial Carcinoma
Decernotinib7-AzaindoleJAK3Rheumatoid Arthritis

Medicinal Chemistry and Biological Activity of Methyl 7 Azaindole 3 Glyoxylate Derivatives

Modulation of Biological Targets via Azaindole Derivatives

The versatility of the 7-azaindole (B17877) nucleus allows for structural modifications that lead to potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov These derivatives have been investigated for their potential to treat a range of diseases, including cancer and inflammatory conditions. nih.govgoogle.com

Kinase Inhibition

Kinases are a major class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. jst.go.jpijfjournal.com The 7-azaindole framework is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. nih.govjst.go.jp

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, can drive the growth of various cancers. ijfjournal.comnih.gov Researchers have identified a novel series of 7-azaindole derivatives as potent inhibitors of both wild-type and mutant ALK. mdpi.com

A notable discovery is a series of 7-azaindole based compounds, among which compounds 7b , 7m , and 7n showed excellent potency in both biochemical and cellular assays. mdpi.com X-ray crystallography of a related compound, 7k , revealed a unique binding mode where the benzyl (B1604629) group occupies a back pocket of the kinase, which is distinct from the binding mode of other known ALK inhibitors. nih.govmdpi.com This unique interaction is believed to contribute to the high potency and selectivity of these compounds, particularly over Aurora-A kinase. nih.govmdpi.com

CompoundALK IC₅₀ (nM)Karpas299 IC₅₀ (nM)
7b 1969
7m 1268
7n 1764

Data sourced from Bioorganic & Medicinal Chemistry Letters. mdpi.com

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many human cancers. acs.orgresearchgate.net The 7-azaindole scaffold has been successfully utilized to develop inhibitors targeting this kinase family. acs.orgresearchgate.net

One significant inhibitor developed is GSK1070916 , an azaindole-based compound that demonstrates high potency and selectivity for Aurora B and Aurora C. nih.govacs.org It has been shown to be a reversible, ATP-competitive inhibitor with IC₅₀ values of 0.38 nM and 1.5 nM for Aurora B and C, respectively, and is over 250-fold more selective for Aurora B than for Aurora A. nih.gov

Furthermore, medicinal chemistry efforts have focused on designing 7-azaindole derivatives with selectivity for Aurora A. nih.gov By exploring substitutions on the 7-azaindole core, compounds with varying potencies against Aurora A and B have been identified. For instance, 1-methylpyrazol-4-yl derivatives generally showed higher potency for both Aurora A and B compared to their p-methoxyphenyl counterparts. nih.gov

CompoundAurora A IC₅₀ (μM)Aurora B IC₅₀ (μM)
16a 0.0210.012
16c 0.0230.011

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a role in transcription regulation. Its association with various cancers, including acute myeloid leukemia (AML), has made it an attractive therapeutic target. nih.govnih.gov

Researchers have designed and synthesized a series of 42 novel 7-azaindole derivatives as CDK8 inhibitors. nih.govnih.gov Through screening for antitumor activity, compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) was identified as a highly potent inhibitor, particularly against AML cells. nih.govnih.gov This compound exhibited an IC₅₀ of 51.3 ± 4.6 nM against CDK8 and a GI₅₀ of 1.97 ± 1.24 μM in the MV4-11 AML cell line. nih.govnih.gov Further studies indicated that this compound can induce cell cycle arrest and apoptosis in leukemia cells. nih.govnih.gov The diarylurea moiety was identified as a potent scaffold for these CDK8 inhibitors. nih.gov

CompoundCDK8 IC₅₀ (nM)MV4-11 GI₅₀ (μM)
6 51.3 ± 4.61.97 ± 1.24

Data sourced from RSC Medicinal Chemistry. nih.govnih.gov

Cell division cycle 7 (Cdc7) is a serine/threonine kinase essential for the initiation of DNA replication. nih.gov As such, it represents a promising target for cancer therapy. Several classes of Cdc7 inhibitors based on the 7-azaindole scaffold have been developed. nih.gov

One approach involved the development of an azaindole-pyrimidinone scaffold which led to potent Cdc7 inhibitors. Further medicinal chemistry efforts resulted in inhibitors with an azaindole-chloropyridine core. X-ray crystallography and modeling studies confirmed that the azaindole moiety of these compounds binds to the hinge region of the kinase's ATP-binding site. Another research effort led to the design of a 7-azaindole derivative, compound 37 , as a lead in a series of potent and selective Cdc7 inhibitors.

Scaffold TypeKey Features
Azaindole-pyrimidinonePotent inhibitors of Cdc7.
Azaindole-chloropyridineAzaindole moiety confirmed as the hinge-binding motif.
Substituted 7-azaindoleCompound 37 identified as a lead with improved metabolic stability.

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its inhibition has been explored for the treatment of various diseases, including cancer. acs.org

A series of novel 7-azaindolyl-heteroaryl-maleimides have been synthesized and evaluated as potent and selective GSK-3β inhibitors. acs.org The synthesis of these compounds was achieved through the condensation of ethyl 7-azaindolyl-3-glyoxylate with various acetamides. acs.org Many of the synthesized compounds demonstrated high potency against GSK-3β and good metabolic stability. acs.org Notably, compound 33 was found to be a highly selective GSK-3β inhibitor with very weak inhibition against a panel of 79 other kinases. acs.org

CompoundGSK-3β IC₅₀ (nM)Selectivity
21 PotentGood selectivity against 80 kinases
33 PotentHighly selective against 79 other kinases
34 PotentGood selectivity against 80 kinases

Data sourced from Bioorganic & Medicinal Chemistry. acs.org

PIM1 Kinase

PIM1 kinase, a serine/threonine kinase, is a proto-oncogene that plays a crucial role in cell cycle progression, proliferation, and apoptosis. nih.gov Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. Novel N-substituted 7-azaindoles have been identified as potent inhibitors of PIM1 kinase. nih.gov X-ray crystallography studies have been instrumental in understanding the binding modes of these inhibitors, revealing an unconventional binding orientation that has guided the chemical synthesis and optimization of lead compounds. nih.gov The 7-azaindole core, in this context, mimics the adenine (B156593) region of ATP, forming critical hydrogen bonds within the kinase's ATP-binding pocket. mdpi.com The development of these inhibitors showcases the utility of the 7-azaindole scaffold in creating selective and potent anticancer agents. nih.gov

Table 1: PIM1 Kinase Inhibition by 7-Azaindole Derivatives

Compound ClassKey FeaturesBiological ActivityReference
N-substituted 7-azaindolesUnconventional binding mode revealed by X-ray crystallography.Potent inhibition of PIM1 kinase. nih.gov
BRAF V600E Inhibitors

The BRAF V600E mutation is a key driver in several cancers, including melanoma and colorectal cancer. nih.gov While RAF inhibitors have shown clinical efficacy, resistance often develops due to the dimerization of RAF and reactivation of the MAPK pathway. nih.gov The 7-azaindole framework has been utilized in the development of second-generation RAF inhibitors. For instance, Vemurafenib (B611658) (PLX4032), a selective inhibitor of BRAF V600E, was developed through a structure-guided discovery approach. nih.gov The synthesis of such inhibitors can involve the condensation of a 7-azaindole derivative with other heterocyclic systems to achieve high specificity for the target kinase. nih.gov These compounds are designed to inhibit the monomeric form of the BRAF V600E mutant, thereby suppressing downstream signaling. nih.gov

Table 2: BRAF V600E Inhibition by 7-Azaindole Derivatives

InhibitorDevelopment ApproachMechanism of ActionReference
Vemurafenib (PLX4032)Structure-guided discovery.Selective inhibition of the BRAF V600E monomer. nih.gov
3,5-diarylated-7-azaindolesCondensation of 7-azaindole with other heterocycles.High specificity for the target kinase. nih.gov
DYRK Kinases (DYRK1A, DYRK1B, DYRK2)

The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are implicated in various pathologies, including neurodegenerative diseases and cancer. nih.gov Specifically, DYRK1A overexpression is associated with Down syndrome and Alzheimer's disease. nih.gov Both 6- and 7-azaindole derivatives have been specifically developed as inhibitors of DYRK1A. nih.govnih.gov The synthesis of these inhibitors often involves a standard route to create 3,5-diarylated-7-azaindoles, which have shown potent inhibitory activity. nih.gov The strategic placement of aryl groups on the 7-azaindole core allows for fine-tuning of the inhibitor's potency and selectivity. nih.gov

Table 3: DYRK Kinase Inhibition by 7-Azaindole Derivatives

Compound ClassTarget KinaseTherapeutic AreaReference
3,5-diarylated-7-azaindolesDYRK1ANeurodegenerative diseases, Oncology nih.gov
6- and 7-azaindole derivativesDYRK1ADown syndrome, Alzheimer's disease nih.govnih.gov
Tropomyosin-related Kinase (Trk) Inhibitors

The Tropomyosin-related kinase (Trk) family of receptor tyrosine kinases, particularly TrkA, is involved in the signaling pathways that drive tumor growth, survival, and metastasis in various cancers, including pancreatic cancer. nih.gov The 7-azaindole framework has been successfully incorporated into the design of Trk inhibitors. nih.gov For example, a novel TrkA inhibitor, KK5101, was developed and shown to selectively and potently inhibit TrkA. nih.gov This compound effectively inhibited the growth and proliferation of pancreatic cancer cells and induced apoptosis. nih.gov The mechanism of action involves the inhibition of the TrkA signaling cascade, including downstream effectors like AKT, MEK, and STAT3. nih.gov

Table 4: Trk Kinase Inhibition by 7-Azaindole Derivatives

InhibitorTarget KinaseMechanism of ActionTherapeutic IndicationReference
KK5101TrkAInhibition of TrkA signaling cascade (p-AKT, p-MEK, p-STAT3).Pancreatic Cancer nih.gov
7-azaindole derivativesTrk familyInhibition of malignant transformation and metastasis signaling.Cancer nih.gov

CRTH2 Receptor Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor that mediates the pro-inflammatory effects of prostaglandin (B15479496) D2. Antagonism of this receptor is a promising strategy for the treatment of allergic inflammatory diseases such as asthma. High-throughput screening identified 7-azaindole-3-acetic acid derivatives as a novel class of CRTH2 receptor antagonists. drugbank.comnih.gov Further optimization of this scaffold led to the development of highly selective and potent compounds with good functional activity in inhibiting human eosinophil shape change in whole blood. drugbank.comnih.gov A new class of 7-azaindole analogs of MK-7246 has also been reported as potent and selective CRTH2 antagonists. nih.gov

Table 5: CRTH2 Receptor Antagonism by 7-Azaindole Derivatives

Compound ClassKey FindingsBiological EffectReference
7-azaindole-3-acetic acid derivativesIdentified through high-throughput screening.Potent and selective CRTH2 receptor antagonism. drugbank.comnih.gov
7-azaindole analogs of MK-7246SAR led to identification of optimal regioisomer.Potent and selective CRTH2 antagonism. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. The 7-azaindole moiety has been identified as a crucial scaffold for the synthesis of novel PARP inhibitors. ijper.org 7-Azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors, with some compounds showing significant in vitro target inhibition and antitumor activity. nih.gov One selected compound demonstrated an antitumor effect similar to the approved PARP inhibitor Olaparib in a preclinical model of human breast carcinoma. nih.gov The rationale for using the 7-azaindole core lies in its ability to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP, and form key interactions within the enzyme's active site. ijper.org

Table 6: PARP Inhibition by 7-Azaindole Derivatives

Compound ClassTargetKey FindingsReference
7-azaindole-1-carboxamidesPARP-1Significant in vitro target inhibition and in vivo antitumor activity. nih.govresearchgate.net
7-azaindole derivativesPARPThe 7-azaindole moiety is a crucial scaffold for synthesis. ijper.org

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA. nih.gov It remains a primary target for antiretroviral therapy. While various classes of RT inhibitors exist, the development of new agents with novel mechanisms of action is crucial to combat drug resistance. The 7-azaindole scaffold has been explored for the development of HIV-1 RT inhibitors. Although the provided search results primarily focus on other pyrimidine-based inhibitors, the general principles of designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) often involve heterocyclic scaffolds that can bind to an allosteric pocket on the enzyme. nih.govnih.gov The versatility of the 7-azaindole core makes it a plausible candidate for the design of such inhibitors, though specific examples directly derived from methyl 7-azaindole-3-glyoxylate were not detailed in the provided search context.

Rho-kinase Inhibition

Derivatives of 7-azaindole have been identified as potent inhibitors of Rho-kinase (ROCK). nih.govresearchgate.net ROCK inhibitors are considered promising therapeutic agents for a variety of conditions, including hypertension, cancer, and glaucoma. nih.govresearchgate.net Research has led to the development of 7-azaindole-based ROCK inhibitors with high potency, demonstrating IC50 values as low as 1 nM. nih.govresearchgate.net Docking studies have provided insights into the binding mechanism, showing that these compounds can interact with key residues like Lys-121 in the ROCK-II active site. nih.gov

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and chromosome segregation, making it a key target for anticancer drugs. nih.govnih.gov Inhibitors of this enzyme can be classified as topoisomerase poisons, which stabilize the DNA-enzyme complex, leading to DNA strand breaks and subsequent cancer cell death. nih.gov While direct studies on this compound as a topoisomerase II inhibitor are not extensively documented, the broader class of 7-azaindole derivatives has been investigated for various anticancer activities, suggesting potential for interaction with such fundamental cellular targets.

CC-chemokine receptor-2 (CCR2) Inhibition

The 7-azaindole scaffold has been utilized to develop antagonists for the CRTh2 receptor, a key player in inflammatory responses. nih.gov This indicates the potential of azaindole derivatives to modulate chemokine receptor activity. While specific research on this compound derivatives as CCR2 inhibitors is not detailed in the provided context, the chemical tractability of the azaindole core suggests that derivatives could be designed to target CCR2, which is involved in inflammatory and autoimmune diseases.

HDAC6 Enzyme Inhibition

Histone deacetylase 6 (HDAC6) is a significant target in cancer therapy due to its role in cell proliferation, migration, and tumorigenesis. nih.gov Inhibition of HDAC6 can lead to the acetylation of α-tubulin, affecting microtubule dynamics and inducing cell cycle arrest and apoptosis. nih.gov Some quinazoline-4-(3H)-one derivatives, which can be conceptually related to the broader family of nitrogen-containing heterocyclic compounds that includes azaindoles, have been shown to be potent and selective inhibitors of HDAC6. nih.gov For instance, certain compounds have demonstrated HDAC6 inhibition with IC50 values in the nanomolar range and have shown antiproliferative activity against various cancer cell lines. nih.gov

Antiproliferative and Cytotoxic Activities

Derivatives of 7-azaindole have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govnih.gov These compounds often act as multi-targeted kinase inhibitors, affecting pathways involved in both tumorigenesis and angiogenesis. nih.govresearchgate.net

Activity against Various Cancer Cell Lines (e.g., MCF-7, HL-60, CEM, MV4-11, Colo320)

Research has shown that 7-azaindole derivatives exhibit cytotoxic activity against various human cancer cell lines. For instance, certain derivatives have been found to be active against human myeloblastic leukaemia cells (HL-60 cell line). nih.gov Other studies have highlighted the antiproliferative effects of azaindole-based compounds on breast cancer cell lines such as MCF-7. nih.govnih.gov The broad-spectrum activity of these compounds underscores their potential as versatile anticancer agents.

Antiproliferative Activity of 7-Azaindole Derivatives Against Various Cancer Cell Lines
Compound/Derivative TypeCell LineActivityReference
4-phenylaminopyrrolo[2,3-b]pyridineHL-60 (Human Myeloblastic Leukaemia)Cytotoxic activity nih.gov
4-phenethylaminopyrrolo[2,3-b]pyridineHL-60 (Human Myeloblastic Leukaemia)Cytotoxic activity nih.gov
Quinazoline-4-(3H)-one derivativesMCF-7 (Breast Cancer)Antiproliferative activity (IC50 of 13.7 μM for compound 5c) nih.gov
Azetidin-2-one analoguesMCF-7 (Breast Cancer)Significant antiproliferative activities (IC50 values in the range 10-33 nM) nih.gov
Azetidin-2-one analoguesMDA-MB-231 (Triple-Negative Breast Cancer)Potent activity (IC50 values in the range 23-33 nM) nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which 7-azaindole derivatives exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest. nih.govnih.govfrontiersin.org For example, certain pyrrolo[2,3-d]pyrimidine derivatives, structurally related to azaindoles, have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases. nih.gov These compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation. nih.govfrontiersin.org The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to programmed cell death, minimizing damage to surrounding healthy tissues. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest by Azaindole-Related Derivatives
Compound/Derivative TypeCell LineMechanismReference
Pyrrolo[2,3-d]pyrimidine derivativesA549 (Lung Cancer), PC3 (Prostate Cancer), MCF-7 (Breast Cancer)Induction of late apoptosis, cell cycle arrest at different stages, activation of mitochondrial apoptotic pathway. nih.gov
N-alkylindole-isatin conjugatesVarious tumor cell linesCell cycle arrest and induction of apoptosis by inhibiting CDK2 and Bcl-2. nih.gov
Dichloromethane (B109758) fraction from Toddalia asiaticaHT-29 (Colon Cancer)Cell cycle arrest at G2/M phase and induction of apoptosis via intrinsic and extrinsic pathways. frontiersin.org
Azetidin-2-one analogue (Compound 9q)MCF-7 (Breast Cancer)Arrested cells in the G2/M phase and resulted in cellular apoptosis. nih.gov
Indole (B1671886) chalcone (B49325) derivative ZK-CH-11dMDA-MB-231 and MCF-7 (Breast Cancer)Cell cycle arrest at the G2/M phase and apoptosis induction. mdpi.com

Structure-Activity Relationship (SAR) Studies of Azaindole Derivatives

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. citedrive.comnih.gov SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Systematic modifications at various positions of the 7-azaindole core have provided valuable insights into their biological effects. citedrive.comnih.gov The most successful substitutions often involve alkyl, aryl carboxamide, and heterocyclic rings. citedrive.comnih.gov

Position 1: Substitution at the N1 position of the pyrrole (B145914) ring can influence the molecule's interaction with the target protein. For instance, the introduction of a methyl group at this position in a cisplatin (B142131) derivative enhanced its efficiency and selectivity for tumor cells. nih.gov

Position 3: This position is frequently modified to explore the solvent-exposed region of the kinase binding site. nih.gov In a series of PI3K inhibitors, substitution at the 3-position with a pyridine (B92270) group led to a significant increase in potency. nih.gov

Position 5: Modifications at this position have also proven to be critical for activity. Disubstituted 7-azaindole derivatives, with substitutions at positions 3 and 5, have been prepared and evaluated for their anticancer properties. nih.gov A review of anticancer 7-azaindole analogs highlighted positions 1, 3, and 5 as the most active sites for substitution. researchgate.netcitedrive.comnih.gov

Other Positions: While positions 1, 3, and 5 are commonly explored, other positions also play a role. For example, 2,5-disubstituted-7-azaindole derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines by inhibiting multiple kinases. nih.gov The substitution pattern can also influence the binding mode, with 2-substituted derivatives often favoring a "flipped" binding orientation within the kinase active site. jst.go.jp

A study on Erk5 kinase inhibitors revealed that a double bond on a piperidine (B6355638) ring substituent and the N7 atom of the 7-azaindole were essential for anti-proliferative activity. nih.gov

Table 1: Impact of Substitutions on Biological Activity of 7-Azaindole Derivatives

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference(s)
1MethylEnhanced efficiency and selectivity in a cisplatin analog. nih.gov
3PyridineSignificantly increased potency against PI3K. nih.gov
5VariousIdentified as a key active site for anticancer activity. researchgate.netcitedrive.comnih.gov
2, 5DisubstitutionBroad anti-proliferative activity against multiple cancer cell lines. nih.gov
GeneralAlkyl, aryl carboxamide, heterocyclic ringsGenerally successful for enhancing anticancer activity. citedrive.comnih.gov

The structural features of 7-azaindole derivatives are intrinsically linked to their binding affinity and selectivity for specific protein targets. The 7-azaindole core itself is an excellent "hinge-binding motif," capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP. jst.go.jpnih.govjst.go.jp

The selectivity of these inhibitors can be modulated by substitutions that exploit differences in the amino acid residues surrounding the ATP binding pocket of various kinases. For example, a 7-azaindole derivative was identified as a selective inhibitor of TrkA over a panel of 30 other kinases through a structure-based design strategy. nih.gov The development of selective covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) also utilized a 7-azaindole scaffold. acs.org

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets, providing insights that guide the design of more potent and selective inhibitors. jst.go.jpnih.gov

Molecular docking studies consistently predict that the 7-azaindole scaffold binds within the ATP-binding pocket of kinases. jst.go.jpnih.gov The pyridine nitrogen and the pyrrole NH group of the 7-azaindole core are predicted to form key hydrogen bonds with the backbone of the hinge region. jst.go.jpmdpi.com

Docking studies have revealed that 7-azaindole derivatives can adopt different binding orientations, often referred to as "normal" and "flipped" modes. jst.go.jpchemicalbook.com In the "normal" mode, the pyrrole N-H donates a hydrogen bond and the pyridine nitrogen accepts a hydrogen bond. In the "flipped" mode, this orientation is reversed. The preferred binding mode is influenced by the substitution pattern on the 7-azaindole ring. jst.go.jp For example, substitutions at the 2-position can cause steric hindrance in the "normal" mode, thus favoring the "flipped" orientation. jst.go.jp

A docking model of c-Met inhibitors showed that the N-7 atom accepts a hydrogen bond from the hinge region backbone NH of Met 1160, while the N-1 atom donates a hydrogen bond to the carbonyl of Met 1160. nih.gov

Beyond the hinge region, molecular docking helps to understand the interactions of the substituents with other parts of the binding site. For instance, in the design of AXL kinase inhibitors, modeling studies were used to guide the chemical diversification of the 7-azaindole scaffold, leading to potent new hits. nih.gov

In a study of inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, molecular docking and dynamics simulations revealed that a 7-azaindole derivative could stably bind to the interface, forming strong non-covalent interactions with key residues on both proteins. nih.govresearchgate.net Specifically, the 7-azaindole scaffold formed hydrogen bonds with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD. nih.gov

Docking of a novel 7-azaindole derivative into the adenosine-binding pocket of the DEAD-box helicase DDX3 showed interactions with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds. nih.gov

Preclinical and Clinical Development of Azaindole-Based Therapeutics

The promising biological activity and favorable drug-like properties of 7-azaindole derivatives have propelled several compounds into preclinical and clinical development. nih.gov The success of Vemurafenib (Zelboraf®), an FDA-approved B-RAF inhibitor for melanoma, stands as a testament to the therapeutic potential of this scaffold. jst.go.jpnih.gov

Several other 7-azaindole-based kinase inhibitors are currently in clinical evaluation for various cancers. jst.go.jp Pexidartinib, another 7-azaindole derivative, has also received FDA approval. nih.gov Furthermore, a 7-azaindole clinical candidate, AZD6738, has been investigated. nih.gov

Preclinical studies have demonstrated the in vivo efficacy of 7-azaindole derivatives in various disease models. For example, compound 30, a selective covalent FGFR4 inhibitor, exhibited significant in vivo antitumor activity in a mouse HuH-7 xenograft model. acs.org Another tool compound, MR-2088, an inhibitor of ULK1/2, showed promising synergistic effects in combination with MEK inhibitors in RAS-driven cancer models both in vitro and in vivo. digitellinc.com

The development of 7-azaindole-based therapeutics extends beyond cancer. For instance, derivatives have been investigated as inhibitors of the influenza polymerase-B2 protein and as antagonists of the CC-chemokine receptor-2 (CCR2) for inflammatory conditions. nih.gov

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